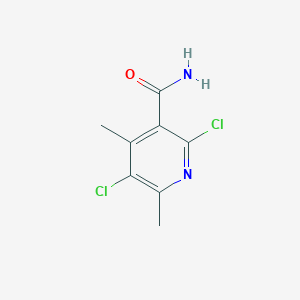

2,5-Dichloro-4,6-dimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-3-5(8(11)13)7(10)12-4(2)6(3)9/h1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXGELAZSSLGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319216 | |

| Record name | 2,5-dichloro-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-44-1 | |

| Record name | 2,5-dichloro-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nicotinamides

Substituted nicotinamides are a class of compounds of significant interest in medicinal chemistry and drug discovery. The nicotinamide scaffold, a derivative of niacin (vitamin B3), is a key component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in cellular metabolism and redox reactions.[1][2] Modifications to the nicotinamide ring structure can lead to compounds with a wide range of biological activities, including potential therapeutic applications in oncology, neurology, and infectious diseases. 2,5-Dichloro-4,6-dimethylnicotinamide is a halogenated derivative that serves as a versatile building block in the synthesis of more complex molecules, including enzyme inhibitors and potential drug candidates.[3] This guide provides an in-depth exploration of the synthetic pathway to this compound, offering field-proven insights and detailed experimental protocols.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound (I) reveals that the primary disconnection is the amide bond, leading back to the corresponding nitrile, 2,5-dichloro-4,6-dimethylnicotinonitrile (II). This nitrile is a key intermediate, and its synthesis is a critical step in the overall pathway. The nitrile (II) can be envisioned as being formed from a suitably substituted pyridine precursor. A plausible approach involves the chlorination of a hydroxypyridine derivative, such as 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (III). This precursor provides the foundational ring structure with the desired substitution pattern, which can then be further functionalized.

Synthesis Pathway: From Precursor to Final Product

The forward synthesis, therefore, involves a two-step process: the chlorination of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile to form the key nitrile intermediate, followed by the hydrolysis of the nitrile to the target amide.

Step 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (II)

The crucial chlorination step to convert 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (III) to 2,5-dichloro-4,6-dimethylnicotinonitrile (II) is effectively achieved using a potent chlorinating agent such as phosphoryl chloride (POCl₃). The use of phosphoryl chloride is a standard and reliable method for the conversion of hydroxypyridines to their corresponding chloropyridines. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (II)

Materials:

-

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (III)

-

Phosphoryl chloride (POCl₃)

-

Ice

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, a glass reactor is charged with 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (4.000 g, 21.91 mmol).

-

Phosphoryl chloride (3.358 g, 21.91 mmol, 2.04 ml) is added to the reactor.

-

The reaction mixture is heated to 120 °C and stirred for 6 hours.

-

After the reaction is complete, the mixture is cooled, and ice and ice water are carefully added to quench the reaction.

-

The resulting precipitate is isolated by filtration and washed thoroughly with ice water.

-

The solid product, 2,5-dichloro-4,6-dimethylnicotinonitrile (II), is dried to yield an off-white solid (3.373 g, 16.78 mmol, 77% yield).[4]

Characterization Data for 2,5-Dichloro-4,6-dimethylnicotinonitrile (II):

| Parameter | Value |

| Molecular Formula | C₈H₆Cl₂N₂ |

| Molecular Weight | 201.05 g/mol |

| Appearance | Off-white solid |

| ¹³C NMR (DMSO-d₆) | δ 159.27, 157.55, 149.41, 115.53 (CN), 111.2, 100.92, 20.05 (CH₃), 18.22 (CH₃) ppm.[4] |

Step 2: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (II) to this compound (I)

The final step in the synthesis is the hydrolysis of the nitrile functional group of 2,5-dichloro-4,6-dimethylnicotinonitrile (II) to the corresponding primary amide, yielding the target compound this compound (I). This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing a strong acid like sulfuric acid, is a common and effective method for this conversion.[3] The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Sources

physicochemical properties of 2,5-Dichloro-4,6-dimethylnicotinamide

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4,6-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Synthetic Intermediate

This compound emerges as a halogenated nicotinamide derivative with potential as a key synthetic intermediate in the realms of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring both electron-withdrawing chloro groups and electron-donating methyl groups on the pyridine core, suggests a distinct electronic and steric profile that warrants a thorough investigation of its physicochemical properties.[1] Understanding these fundamental characteristics is paramount for predicting its behavior in biological systems and for guiding its development into potential therapeutic or agrochemical agents. This guide provides a comprehensive overview of the known properties of this compound and outlines a systematic approach to fully characterize its physicochemical profile, offering field-proven insights for its application in research and development.

Molecular Identity and Known Physical Properties

A solid understanding of a compound's basic identity is the foundation of its scientific exploration. This compound is a solid compound with the structural and physical properties summarized below.[1]

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carboxamide | [1] |

| CAS Number | 175204-44-1 | [1] |

| Molecular Formula | C₈H₈Cl₂N₂O | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| Melting Point | 172 °C | [1] |

| Appearance | Solid | [1] |

| Predicted Density | 1.388 g/cm³ | [1] |

Handling and Storage: To maintain its stability, this compound should be stored in a sealed container under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[1]

Spectral Data: Limited spectral information, including ¹H NMR and Mass Spectrometry (GC) data, is available for this compound, which can be instrumental in confirming its identity and purity.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step process.[1] A common strategy is to start with a precursor molecule, such as 2,5-dichloro-4,6-dimethylnicotinonitrile, and then proceed with the hydrolysis of the nitrile group to the corresponding amide.[1] The precursor nitrile can be synthesized through the reaction of 2,5-dichloroacetophenone with a suitable dimethylpyridine derivative or 2-(methylthio)aniline.[1][3]

The reactivity of this compound is influenced by its substituents. The electron-withdrawing chlorine atoms can make the pyridine ring susceptible to nucleophilic substitution, particularly at the 2-position.[1] These chlorine atoms can also participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding.[1] The methyl groups at the 4- and 6-positions are generally less reactive but can undergo reactions typical of benzylic positions under more stringent conditions.[1]

Proposed Experimental Protocols for Full Physicochemical Characterization

A comprehensive understanding of a compound's physicochemical properties is crucial for its development as a drug candidate. The following section details the experimental protocols to determine the key, yet currently unreported, properties of this compound.

Aqueous Solubility

Importance in Drug Development: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and challenging formulation development.

Experimental Protocol: Thermodynamic Solubility Determination

-

Preparation of Solutions: Prepare a series of saturated solutions of this compound in buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0) to mimic physiological conditions.

-

Equilibration: Gently agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Report the solubility in mg/mL or µM at each pH.

Caption: Shake-Flask Method for LogD Determination.

Ionization Constant (pKa)

Importance in Drug Development: The pKa of a compound determines its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and binding to its target.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of this compound in a suitable co-solvent/water mixture.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Chemical Stability

Importance in Drug Development: Assessing the chemical stability of a compound under various conditions (pH, temperature, light) is crucial for determining its shelf-life and identifying potential degradation products.

Experimental Protocol: pH-Dependent Stability Study

-

Incubation: Prepare solutions of this compound in a range of aqueous buffers (e.g., pH 2, 7.4, and 9) and at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Quantification: Analyze the concentration of the parent compound and any potential degradants in each aliquot using a stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life at each condition.

The Interplay of Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound are not independent variables but are intricately linked, collectively influencing its journey through the body. The diagram below illustrates the relationship between these core properties and their impact on the key stages of drug action.

Caption: Interplay of Physicochemical Properties and ADME.

Conclusion: A Roadmap for Advancement

This compound presents itself as a compound of interest for further investigation in medicinal and agrochemical chemistry. While some of its basic physical properties are known, a comprehensive physicochemical characterization is essential for its rational development. By systematically applying the established protocols outlined in this guide, researchers can build a robust data package that will illuminate the compound's potential and guide its journey from a laboratory curiosity to a valuable scientific tool or product. The interplay of its unique structural features with its physicochemical profile will ultimately determine its utility and success.

References

-

2,5-Dichloro-4,6-dimethyl-nicotinamide. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

2,5-Dichloro-N-(4-methoxy-phenyl)-4,6-dimethyl-nicotinamide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. (n.d.). Anbu Chem. Retrieved January 9, 2026, from [Link]

-

2,5-Dichloro-4,6-dimethylnicotinic acid | C8H7Cl2NO2 | CID 612963. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

2-chloro-4,6-dimethylnicotinamide. (n.d.). ChemSynthesis. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 9, 2026, from [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved January 9, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinamide

This guide provides an in-depth analysis of 2,5-dichloro-4,6-dimethylnicotinamide, a halogenated nicotinamide derivative of significant interest in modern medicinal and agrochemical research. We will delve into its core chemical identity, synthesis, reactivity, and its role as a strategic building block in the development of novel bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridine carboxamide. The strategic placement of two chlorine atoms and two methyl groups on the pyridine ring, along with the amide functionality, imparts specific reactivity and makes it a valuable intermediate for further chemical elaboration.[1]

Caption: Figure 1: Chemical Structure of this compound.

The core data for this compound is summarized below, providing essential identifiers and physical properties for laboratory use.

| Identifier | Value | Source |

| CAS Number | 175204-44-1 | [1][2][3] |

| IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carboxamide | [1] |

| Molecular Formula | C₈H₈Cl₂N₂O | [1][2] |

| Molecular Weight | 219.07 g/mol | [2] |

| SMILES | Cc1c(c(Cl)nc(C)c1Cl)C(=O)N | [2] |

| InChI Key | IHXGELAZSSLGOE-UHFFFAOYSA-N | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | 172 °C | [1] |

| Predicted Density | 1.388 g/cm³ | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that hinges on the strategic construction and subsequent functionalization of the substituted pyridine core. The most common and logical approach involves the hydrolysis of the corresponding nitrile precursor.

Retrosynthetic Analysis

From a retrosynthetic perspective, the amide functionality is most directly installed via the hydrolysis of a nitrile group. This simplifies the synthetic challenge to the formation of the key intermediate, 2,5-dichloro-4,6-dimethylnicotinonitrile (CAS: 91591-63-8).[1][4] This precursor contains the complete substituted pyridine scaffold, which can be assembled through various condensation reactions.[1]

Caption: Figure 2: Retrosynthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the final, critical step: the conversion of the nitrile precursor to the target amide. Acid-catalyzed hydrolysis is a robust and common method for this transformation.

Causality: The mechanism relies on the protonation of the nitrile's nitrogen atom by a strong acid (e.g., sulfuric acid). This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water. Subsequent tautomerization and proton transfers lead to the stable amide product.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq).

-

Acid Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 eq.) to the nitrile while stirring in an ice bath to manage the exothermic reaction.

-

Heating: Once the addition is complete, heat the mixture to 80-100 °C. The reaction progress should be monitored.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) by periodically taking small aliquots, quenching them in a basic solution, and extracting with an organic solvent (e.g., ethyl acetate) to spot on a silica plate. The disappearance of the starting nitrile spot and the appearance of a more polar amide spot indicates reaction progression.

-

-

Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralization & Precipitation: Slowly neutralize the acidic solution with a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. The product will precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Key Reactive Sites and Downstream Derivatization

The true value of this compound lies in its potential for further modification. The pyridine ring is electron-deficient, and the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions.

-

C2-Chloro Reactivity: The chlorine atom at the C2 position is particularly activated towards nucleophilic substitution due to its ortho-position relative to the ring nitrogen. This allows for the selective introduction of various nucleophiles, such as amines.

-

Application in Heterocycle Synthesis: Reacting this compound with an amine can substitute the C2-chloro group, yielding a 2-amino-5-chloro-4,6-dimethylnicotinamide derivative. This new intermediate is a perfect precursor for cyclization reactions to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are common scaffolds in medicinal chemistry.[1]

Caption: Figure 3: Key downstream reaction pathway for creating complex heterocyclic systems.

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a crucial starting point for synthesizing more complex molecules with potential biological activity.

A Versatile Building Block

Its stable, functionalized heterocyclic structure makes it a valuable precursor in both pharmaceutical and agrochemical research.[1]

-

Pharmaceutical Development: It serves as a scaffold for nicotinamide-based drugs, which are being explored for metabolic and neurological applications.[1]

-

Agrochemical Research: The chlorinated pyridine core is a common feature in novel herbicides and plant growth regulators.[1]

Enzyme Inhibitor Design

The structural similarity to nicotinamide, a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), provides a strong rationale for its use in designing enzyme inhibitors.

Logic: Many enzymes, particularly dehydrogenases and reductases, rely on NAD⁺/NADH as a cofactor. Molecules that mimic the nicotinamide portion can act as competitive inhibitors, blocking the enzyme's active site. The chloro and methyl substituents on this compound allow for fine-tuning of steric and electronic properties to achieve selectivity and potency for specific enzyme targets.

Caption: Figure 4: Logic diagram for application in enzyme inhibitor design.

Handling and Storage

To ensure the integrity and stability of this compound, proper handling and storage procedures are essential.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.[1] Recommended storage temperature is 2-8°C.[1]

-

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its well-defined structure, predictable reactivity at the C2-chloro position, and its role as a stable precursor make it an exceptionally valuable building block. For researchers in drug discovery and agrochemical synthesis, mastering the chemistry of this intermediate opens the door to novel and complex molecular architectures with significant potential for biological activity.

References

-

This compound. (n.d.). precisionFDA. Retrieved from [Link]

-

Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. (n.d.). Anbu Chem. Retrieved from [Link]

Sources

Spectroscopic Data for 2,5-Dichloro-4,6-dimethylnicotinamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dichloro-4,6-dimethylnicotinamide, a halogenated nicotinamide derivative of significant interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (CAS No: 175204-44-1) is a versatile synthetic intermediate with the molecular formula C₈H₈Cl₂N₂O and a molecular weight of 219.06 g/mol .[1] Its structure, featuring a substituted pyridine core, presents multiple opportunities for further functionalization, making it a valuable building block in the design of novel bioactive molecules.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide delves into the expected and observed spectroscopic features, providing a framework for its analysis.

Molecular Structure and Key Spectroscopic Features

The IUPAC name for this compound is 2,5-dichloro-4,6-dimethylpyridine-3-carboxamide.[1] The key structural features to be identified by spectroscopic methods are the dichlorinated, dimethylated pyridine ring, and the primary amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the amide protons.[1] The chemical shifts of the methyl protons are influenced by their positions on the pyridine ring and the presence of adjacent chloro and amide functional groups. The amide protons are expected to appear as two distinct signals due to hindered rotation around the C-N bond, or as a single broad signal.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (at C4) | 2.3 - 2.6 | Singlet | 3H |

| CH₃ (at C6) | 2.5 - 2.8 | Singlet | 3H |

| NH₂ | 7.0 - 8.0 | Broad Singlet | 2H |

Experimental Protocol for ¹H NMR Spectroscopy:

A plausible protocol for acquiring the ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[2][3][4] DMSO-d₆ is often a good choice for amides due to its ability to dissolve the sample and slow down the exchange of amide protons with any residual water, allowing for their observation.[4]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry in the substitution pattern of the pyridine ring, all eight carbon atoms are expected to be chemically non-equivalent and should therefore produce eight distinct signals.[5]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C4) | 15 - 20 |

| CH₃ (at C6) | 20 - 25 |

| C3 | 120 - 125 |

| C5 | 130 - 135 |

| C4 | 145 - 150 |

| C2 | 150 - 155 |

| C6 | 155 - 160 |

| C=O | 165 - 170 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR. The same solvents as for ¹H NMR can be used.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-2048 scans are typically necessary to obtain a good signal-to-noise ratio for ¹³C signals.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.51 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the amide (N-H and C=O stretching), the aromatic pyridine ring (C=C and C=N stretching), C-H bonds of the methyl groups, and the C-Cl bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3100 | Strong, often two bands |

| C-H Stretch (Methyl) | 3000 - 2850 | Medium to Weak |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Medium to Strong |

| C=C & C=N Stretch (Aromatic) | 1600 - 1400 | Medium to Strong (multiple bands) |

| C-Cl Stretch | 800 - 600 | Strong |

Experimental Protocol for FTIR Spectroscopy:

The solid nature of this compound allows for several sample preparation techniques.[6]

a. KBr Pellet Method:

-

Grinding: Finely grind 1-2 mg of the sample with an agate mortar and pestle.[6]

-

Mixing: Mix the ground sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[6]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[6]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[6]

b. Attenuated Total Reflectance (ATR) Method:

-

Crystal Cleaning: Ensure the ATR crystal is clean.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[6]

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[6]

-

Analysis: Acquire the spectrum directly. This method is often preferred for its speed and simplicity.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation and confirmation of the molecular formula.

Expected Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with an intensity ratio of approximately 9:6:1, arising from the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Predicted Mass Spectrometry Data:

| Ion | m/z (for ³⁵Cl) | Comments |

| [M]⁺ | 218 | Molecular ion |

| [M+2]⁺ | 220 | Isotope peak |

| [M+4]⁺ | 222 | Isotope peak |

| [M-NH₂]⁺ | 202 | Loss of the amino group |

| [M-CONH₂]⁺ | 174 | Loss of the amide group |

| [M-Cl]⁺ | 183 | Loss of a chlorine atom |

Experimental Protocol for Mass Spectrometry:

The choice of ionization technique is crucial for obtaining a good mass spectrum.

a. Electron Ionization (EI):

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[8][9] This is a "hard" ionization technique that can provide valuable structural information from the fragmentation pattern.[9]

-

Analysis: The ions are separated by their mass-to-charge ratio in the mass analyzer.

b. Electrospray Ionization (ESI):

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Ionization: The solution is sprayed through a high-voltage capillary, forming charged droplets. The solvent evaporates, leading to the formation of protonated molecules ([M+H]⁺). ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent molecular ion peak.[8][10]

-

Analysis: The ions are introduced into the mass spectrometer for analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the characterization of this compound. The combination of NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment, which are critical for its application in research and development. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and related compounds.

References

-

SpectraBase. (n.d.). 2,5-Dichloro-N-(4-methoxy-phenyl)-4,6-dimethyl-nicotinamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dichloro-N-(4-methoxy-phenyl)-4,6-dimethyl-nicotinamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Deng, J., Xie, J., Lu, Q., Xiao, X., Wu, Y., Liu, N., ... & Yang, Y. (2023). Nanospray Laser-Induced Plasma Ionization Mass Spectrometry for Rapid and Sensitive Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Derivatives. Analytical Chemistry, 95(46), 16791–16795. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dichloro-4,6-dimethyl-nicotinamide. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. Retrieved from [Link]

-

Altaf, S., Teotia, M., & Soni, R. K. (2023). FTIR spectra of synthesized aromatic amides (I, II, III and IV). ResearchGate. [Link]

-

Shchepin, R. V., Coffey, A. M., Waddell, K. W., & Chekmenev, E. Y. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(4), 1111–1115. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of compounds 2-5. Retrieved from [Link]

-

Gauthier, D. R., & Weisel, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 493–501. [Link]

-

Shchepin, R. V., Coffey, A. M., Waddell, K. W., & Chekmenev, E. Y. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(4), 1111–1115. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Vanderwal, C. D., & Rychnovsky, S. D. (2007). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry, 72(10), 3845–3854. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Sundaraganesan, N., Anand, B., & Dominic Joshua, B. (2006). FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2,4-dichloro-6-nitrophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(5), 1053–1062. [Link]

-

Chegg.com. (2020, October 11). Solved 4.(10pts) Include a copy of the FTIR spectrum. Retrieved from [Link]

-

Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4,6-dimethylnicotinonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.washington.edu [chem.washington.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Biological activity screening of 2,5-Dichloro-4,6-dimethylnicotinamide

An In-Depth Technical Guide to the Biological Activity Screening of 2,5-Dichloro-4,6-dimethylnicotinamide

Foreword: Charting the Bio-Potential of a Novel Nicotinamide Analog

In the landscape of drug discovery, nicotinamide and its derivatives represent a privileged scaffold, forming the core of essential cofactors like NAD+ and serving as key components in a multitude of approved therapeutics and clinical candidates.[1] Their influence spans oncology, infectious diseases, and inflammatory conditions.[2][3] The compound this compound (CAS 175204-44-1) presents a unique chemical architecture. The dichloro-substitution on the pyridine ring is predicted to significantly modify its electronic properties, potentially enhancing interactions with biological targets through halogen bonding, while the dimethyl groups increase lipophilicity, which may favor binding to hydrophobic pockets within proteins.[4]

This guide eschews a conventional, rigid template. Instead, it presents a bespoke, logic-driven framework for the systematic biological activity screening of this novel molecule. We will proceed from foundational profiling to a tiered screening cascade and culminate in preliminary mechanism-of-action studies. Each step is designed not merely as a procedure but as an interrogative tool to unveil the compound's therapeutic potential, explaining the causal logic behind each experimental choice.

Part 1: Foundational Profiling: Establishing the Experimental Baseline

Before embarking on a quest for specific biological activities, we must first understand the fundamental physicochemical and cytotoxic properties of this compound. This foundational data is critical for ensuring the integrity and reproducibility of all subsequent assays. It allows us to define a therapeutically relevant concentration range, distinguishing true biological effects from artifacts of poor solubility or overt toxicity.

Experimental Workflow: Foundational Profiling

Caption: A tiered screening cascade for broad bioactivity profiling.

Protocol 2.1: Anticancer Activity Screen

Causality: Given that numerous nicotinamide derivatives exhibit anticancer properties by interfering with cellular metabolism or signaling pathways like VEGFR-2, a broad screen against a panel of cancer cell lines is a logical starting point. [2][5][6]This approach can reveal selective activity against certain cancer types.

Methodology:

-

Cell Panel: Utilize a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate], U87 [glioblastoma]).

-

Assay: Perform the MTT or a similar cell viability assay as described in Protocol 1.1.

-

Treatment: Treat cells with the compound at two fixed concentrations, for example, 10 µM and 30 µM (well below the determined cytotoxic IC₅₀).

-

Analysis: Calculate the percentage of growth inhibition for each cell line at each concentration compared to a vehicle control. A compound is typically considered a "hit" if it shows >50% growth inhibition in at least one cell line.

Data Presentation:

| Cell Line | Cancer Type | % Growth Inhibition at 10 µM | % Growth Inhibition at 30 µM |

| MCF-7 | Breast | 15.2 (Hypothetical) | 45.1 (Hypothetical) |

| A549 | Lung | 11.8 (Hypothetical) | 33.7 (Hypothetical) |

| PC-3 | Prostate | 65.4 (Hypothetical) | 91.2 (Hypothetical) |

| U87 | Glioblastoma | 58.9 (Hypothetical) | 88.5 (Hypothetical) |

Protocol 2.2: Antimicrobial Activity Screen

Causality: The heterocyclic nature of the nicotinamide core is present in many antimicrobial agents. [1][7]Therefore, it is prudent to screen for activity against common pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). [8] Methodology:

-

Microbial Strains: Use representative strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and pathogenic yeast (Candida albicans).

-

Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the compound in appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast). Concentrations should range from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add a standardized inoculum of each microorganism to the wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (yeast).

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microbial Strain | Type | MIC (µg/mL) |

| S. aureus | Gram-positive | 16 (Hypothetical) |

| E. coli | Gram-negative | >128 (Hypothetical) |

| C. albicans | Fungi | 32 (Hypothetical) |

Protocol 2.3: Anti-inflammatory Activity Screen

Causality: Chronic inflammation is a driver of many diseases, and the inhibition of inflammatory mediators like nitric oxide (NO) is a key therapeutic strategy. [9][10]Macrophage cells stimulated with lipopolysaccharide (LPS) provide a robust in vitro model of inflammation. [11] Methodology:

-

Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with serial dilutions of the compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., L-NAME).

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Analysis: Calculate the percentage of NO production inhibition relative to the LPS-only control. Determine the IC₅₀ for NO inhibition.

Data Presentation:

| Assay | Compound | IC₅₀ (µM) |

| NO Inhibition (RAW 264.7) | This compound | 45.7 (Hypothetical) |

Part 3: Secondary Assays & Preliminary Mechanism of Action (MoA)

Assuming a "hit" was identified in the anticancer screen (e.g., potent activity against PC-3 and U87 cells), the next logical phase is to confirm this activity and begin exploring the underlying mechanism of action (MoA). [12][13]

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

Causality: Anticancer compounds often function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and preventing proliferation. [14]Propidium iodide (PI) staining of DNA allows for quantification of cells in each phase.

Methodology:

-

Treatment: Treat the "hit" cancer cell line (e.g., PC-3) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and then stain with a solution containing Propidium Iodide (PI).

-

Acquisition & Analysis: Analyze the cells using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified. A significant accumulation of cells in one phase indicates cell cycle arrest.

Potential Signaling Pathway: Induction of Apoptosis

If the compound induces cell death, it is crucial to determine if it is through apoptosis (programmed cell death) or necrosis. Apoptosis is a preferred mechanism for anticancer drugs. [15]

Caption: Hypothetical intrinsic apoptosis pathway modulated by the compound.

Protocol 3.2: Apoptosis Quantification via Annexin V/PI Staining

Causality: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled, allowing for the detection of apoptotic cells. [15] Methodology:

-

Treatment: Treat cells as described in Protocol 3.1 for 24 and 48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells immediately by flow cytometry. The results will differentiate between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the initial biological characterization of this compound. The process begins with essential foundational profiling to establish a valid experimental window, followed by a broad primary screening campaign to identify potential therapeutic activities. Positive "hits" are then subjected to secondary assays to confirm activity and begin the critical process of elucidating the mechanism of action.

The hypothetical data presented suggests that this compound could be a promising anticancer agent with selective activity against prostate and glioblastoma cells, potentially acting through the induction of apoptosis. The next steps in its development would involve:

-

Target Identification: Employing techniques like thermal proteome profiling or affinity chromatography to identify the direct protein target(s). [13]* Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the parent compound to understand which chemical features are critical for its activity and to optimize potency and selectivity. [16]* In Vivo Efficacy: Testing the compound in animal models of cancer to evaluate its therapeutic potential in a whole-organism context.

By following this logical and rigorous screening paradigm, researchers can efficiently and effectively navigate the early stages of drug discovery, transforming a novel chemical entity into a potential lead candidate for further development.

References

-

Wang, G., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

-

Wang, G., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. PubMed, 32722222. [Link]

-

MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

-

Chemistry LibreTexts. (2024). 3.4: Different Cytotoxicity Assays. Chemistry LibreTexts. [Link]

-

Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Longdom Publishing. [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

-

Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

-

BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

-

Creative BioMart. (n.d.). Drug Discovery Screening. Creative BioMart. [Link]

-

Yuan, H., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed Central. [Link]

-

Eldehna, W. M., et al. (2022). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PubMed Central. [Link]

-

Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

-

Al-Rashood, S. T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

-

Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PubMed Central. [Link]

-

Anbu Chem. (n.d.). Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. Anbu Chem. [Link]

-

PubChem. (n.d.). (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. PubChem. [Link]

-

Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. PubMed Central. [Link]

-

Nath, A., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central. [Link]

-

PubChem. (n.d.). 2,5-Dichloro-N-hydroxy-4,6-dimethyl-nicotinamidine. PubChem. [Link]

-

BioAscent. (n.d.). Compound Screening. BioAscent. [Link]

-

Bi, L., et al. (2005). Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes. ScienceDirect. [Link]

-

Scholars Research Library. (n.d.). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. [Link]

-

Zare, N., et al. (2022). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. PubMed Central. [Link]

-

Im, D. S. (2016). Marine natural products with anti-inflammatory activity. PubMed. [Link]

-

Sandomenico, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PubMed Central. [Link]

-

Zaid, H., et al. (2017). Anti-Inflammatory Activity of Natural Products. MDPI. [Link]

-

Cabrera-Vivas, A. M., et al. (2025). Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. Wiley Online Library. [Link]

-

Bakare, O., et al. (2006). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. PubMed Central. [Link]

-

Yilmaz, I., et al. (2022). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed Central. [Link]

-

Kim, Y. J., & Park, G. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

-

Liu, H., et al. (2021). Metabolites with Anti-Inflammatory Activity from the Mangrove Endophytic Fungus Diaporthe sp. QYM12. PubMed Central. [Link]

-

Vachiraarunwong, O., et al. (2024). Cancer Chemopreventive Effect of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone on Diethylnitrosamine-Induced Early Stages of Hepatocarcinogenesis in Rats. PubMed Central. [Link]

-

Li, J., et al. (2023). The Effects of Disinfection Byproduct 2,6-Dichloro-1,4-benzoquinone on the Cyanobacterium Microcystis aeruginosa: From the Perspectives of Biochemistry and Non-Targeted Metabolomics. MDPI. [Link]

Sources

- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine natural products with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Metabolites with Anti-Inflammatory Activity from the Mangrove Endophytic Fungus Diaporthe sp. QYM12 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 14. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinamide: A Versatile Intermediate in Modern Synthesis

Introduction: Unveiling the Potential of a Halogenated Nicotinamide

In the landscape of modern medicinal and agrochemical research, the strategic design of molecular scaffolds is paramount to the discovery of novel bioactive agents. Among the myriad of heterocyclic building blocks, substituted pyridines hold a place of prominence due to their prevalence in numerous pharmaceuticals and agrochemicals. 2,5-Dichloro-4,6-dimethylnicotinamide is a halogenated nicotinamide derivative that has emerged as a key synthetic intermediate, offering a versatile platform for the construction of complex molecular architectures.[1] Its unique substitution pattern, featuring two chlorine atoms, two methyl groups, and a carboxamide moiety, presents multiple reactive handles for further chemical elaboration.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis and chemical properties to its strategic applications as a synthetic intermediate. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to empower the design of robust and efficient synthetic routes.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses.

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carboxamide | [1] |

| CAS Number | 175204-44-1 | [1] |

| Molecular Formula | C₈H₈Cl₂N₂O | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| Melting Point | 172 °C | [1] |

| Appearance | Solid | [1] |

| Predicted Density | 1.388 g/cm³ | [1] |

Spectroscopic Data Interpretation:

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the strategic construction of the substituted pyridine ring and the subsequent formation of the amide functionality. The primary and most direct route involves the hydrolysis of its nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from precursor to the target nicotinamide.

Part 1: Synthesis of the Nitrile Precursor

A key precursor for the synthesis of the title compound is 2,5-dichloro-4,6-dimethylnicotinonitrile.[1] A common approach to constructing this substituted pyridine ring is through a condensation reaction.[2]

Experimental Protocol: Synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile

This protocol is based on established methodologies for the synthesis of substituted nicotinonitriles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloroacetophenone (1 equivalent) and a suitable dimethylpyridine or 2-(methylthio)aniline derivative (1 equivalent) in a chlorinated solvent such as dichloromethane.

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution. The triethylamine acts as a base to facilitate the condensation and subsequent cyclization reactions.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,5-dichloro-4,6-dimethylnicotinonitrile.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.

-

Base: Triethylamine is a non-nucleophilic organic base that is strong enough to deprotonate the acidic protons, driving the condensation reaction forward without competing as a nucleophile.

Part 2: Hydrolysis to this compound

The final step in the synthesis is the conversion of the nitrile group to the primary amide. This is typically achieved through hydrolysis under either acidic or basic conditions.[1] Care must be taken to control the reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.[1] Base-catalyzed hydrolysis often offers milder conditions and can be preferable.

Experimental Protocol: Base-Catalyzed Hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile

This protocol is adapted from a general procedure for nitrile hydrolysis.

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloro-4,6-dimethylnicotinonitrile (1 equivalent) in tert-butyl alcohol.

-

Base Addition: Add powdered potassium hydroxide (8 equivalents).

-

Reaction Execution: Heat the mixture at reflux for 1.5 hours. The progress of the reaction should be monitored by TLC.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and acidify with 1 N HCl to a pH of approximately 3. The resulting precipitate is collected by filtration, washed with water and diethyl ether, and dried under vacuum to afford this compound.

Causality Behind Experimental Choices:

-

Solvent: Tert-butyl alcohol is a suitable solvent that is miscible with water and stable under basic conditions.

-

Base: A strong base like potassium hydroxide is required to facilitate the nucleophilic attack of hydroxide on the nitrile carbon. The use of a powdered base increases the surface area for reaction.

-

Acidification: Acidification of the reaction mixture protonates the intermediate carboxylate salt (if any is formed) and the desired amide, causing it to precipitate from the aqueous solution.

Applications as a Synthetic Intermediate

The strategic placement of reactive sites on the this compound scaffold makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

A significant application of this compound is in the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.[1] The pyrido[2,3-d]pyrimidine core, for instance, is a key pharmacophore in a variety of kinase inhibitors.

The synthesis of a pyrido[2,3-d]pyrimidine from this compound involves a two-step process: selective amination followed by cyclization.

Caption: Pathway to Pyrido[2,3-d]pyrimidines.

The 2-chloro substituent is more susceptible to nucleophilic aromatic substitution than the 5-chloro substituent due to the electron-withdrawing effect of the adjacent ring nitrogen. This regioselectivity allows for the selective introduction of an amino group at the 2-position. The resulting 2-amino-5-chloro-4,6-dimethylnicotinamide can then undergo cyclization with a suitable one-carbon synthon (e.g., formic acid, formamide) to form the fused pyrimidine ring.

Development of Enzyme Inhibitors

The nicotinamide scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly those targeting NAD-dependent enzymes.[1] this compound serves as a valuable starting material for the synthesis of novel kinase inhibitors. The amide group can be further functionalized, and the chlorine atoms can be displaced by various nucleophiles to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity. For example, derivatives of 4,6-diaminonicotinamides have been investigated as potent inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key target in autoimmune diseases.[3]

Conclusion and Future Outlook

This compound is a strategically important synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined synthetic pathway and the presence of multiple reactive sites provide a versatile platform for the creation of diverse molecular libraries. The ability to readily access fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, positions this compound as a valuable tool in the development of targeted therapeutics, including kinase inhibitors. As the demand for novel bioactive molecules continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand, paving the way for future innovations in chemical synthesis and life sciences.

References

-

Hydrolysis of Amide. Organic Synthesis. Available from: [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available from: [Link]

-

2,5-Dichloro-N-(4-methoxy-phenyl)-4,6-dimethyl-nicotinamide - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Mandelic Acid. Organic Syntheses Procedure. Available from: [Link]

- EP 1 020 426 B9. Googleapis.com.

- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine. Google Patents.

- GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones. Google Patents.

-

Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. PubMed. Available from: [Link]

Sources

The Nicotinamide Derivative Saga: From a Forgotten "Coferment" to a Cornerstone of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (NAM) and its derivatives represent a class of molecules whose scientific journey mirrors the evolution of biochemistry itself. Initially identified as a simple vitamin—the "pellagra-preventing factor"—its true significance was later revealed as the core component of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme indispensable for life. This guide traces the historical arc of discovery, from the early observations in yeast fermentation to the elucidation of complex metabolic pathways and the current frontier of therapeutic development. We will explore the pivotal discoveries of key derivatives like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), dissect the enzymatic machinery governing their synthesis, and examine the clinical evidence that positions them as promising agents against age-related diseases. This document is structured to provide not just a historical record, but a causal narrative, explaining the scientific rationale that propelled this field forward and offering technical insights for the professionals actively shaping its future.

The Foundational Era: Uncovering a Universal Coenzyme

The story of nicotinamide derivatives begins not with the vitamin itself, but with a fundamental observation in cellular metabolism. In 1906, British biochemists Arthur Harden and William John Young, while studying alcoholic fermentation in yeast extracts, noted that the process required a heat-stable, low-molecular-weight component they termed a "coferment".[1][2][3][4][5][6] This mysterious substance was, in fact, Nicotinamide Adenine Dinucleotide (NAD+), the central scaffold upon which the entire field would be built.

For decades, the significance of this "coferment" was primarily understood within the context of redox reactions. Groundbreaking work by Otto Warburg in the 1930s demonstrated that NAD+ was essential for hydride transfer reactions, acting as a crucial carrier of electrons in cellular metabolism.[1][4] This established NAD+ and its reduced form, NADH, as the linchpin of energy production pathways like glycolysis and the citric acid cycle.[7][8][9]

Parallel to these biochemical investigations, a public health crisis was inadvertently leading to the next major breakthrough. Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 20th century, particularly in populations reliant on corn-based diets.[10][11][12] Through a series of brilliant epidemiological studies, Dr. Joseph Goldberger of the U.S. Public Health Service demonstrated in 1914 that pellagra was not an infectious disease, but a nutritional deficiency.[10][11][13] He identified a "pellagra-preventative (P-P) factor" present in foods like meat and milk.[11] In 1937, Conrad Elvehjem and his colleagues finally isolated this factor and identified it as nicotinic acid (niacin).[1][11][12][14] Shortly thereafter, it was confirmed that both nicotinic acid and its amide form, nicotinamide, could cure pellagra by serving as precursors for the synthesis of NAD+.[12][14][15]

This convergence of biochemical and nutritional science solidified the essential role of Vitamin B3 (a term encompassing niacin and nicotinamide) in human health, directly linking a dietary component to the functionality of a universal coenzyme.

| Key Discovery | Scientist(s) | Year | Significance |

| Discovery of "Coferment" (NAD+) | Arthur Harden & William John Young | 1906 | First identification of a critical, non-protein factor required for cellular fermentation.[1][2][3][4] |

| Pellagra linked to diet | Joseph Goldberger | 1914 | Established that pellagra was a nutritional deficiency, not an infectious disease.[11][13][15] |

| Role of NAD+ in hydride transfer | Otto Heinrich Warburg | 1936 | Elucidated the function of NAD+ as a coenzyme in redox reactions, central to metabolism.[1][4] |

| Identification of Niacin | Conrad Elvehjem | 1937 | Isolated nicotinic acid (niacin) as the "pellagra-preventative factor" and a direct precursor to NAD+.[1][4][11][12] |

Mapping the Molecular Machinery: NAD+ Synthesis Pathways

With the precursors identified, the next logical step was to understand how cells convert these simple molecules into the complex dinucleotide, NAD+. This pursuit led to the mapping of several intricate biosynthetic pathways.

The De Novo and Preiss-Handler Pathways

Organisms can synthesize NAD+ from the ground up (de novo) using amino acids like tryptophan.[7][8][16] However, this is an inefficient process. A more direct route, the Preiss-Handler Pathway , was discovered in 1958 by Jack Preiss and Philip Handler.[1] This three-step pathway describes the conversion of dietary nicotinic acid (NA) into NAD+. For a long time, this was considered the primary route for NAD+ synthesis from a vitamin B3 precursor.

The Salvage Pathway: A Paradigm Shift

A significant portion of cellular NAD+ is not synthesized de novo but is recycled from nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions. This Salvage Pathway is the predominant route for maintaining NAD+ homeostasis in mammalian cells.[16][17] The discovery of this pathway was critical because it highlighted the dynamic nature of the NAD+ pool, which is constantly being consumed and regenerated.

The key, rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT) .[17][18][19] NAMPT catalyzes the conversion of NAM to Nicotinamide Mononucleotide (NMN).[18][20] NMN is then converted to NAD+ by a family of enzymes called Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).[18][20] The identification of NAMPT as the gatekeeper of the salvage pathway established it as a major target for regulating cellular NAD+ levels.

A New Player Emerges: The Nicotinamide Riboside (NR) Pathway

In 2004, a discovery by Charles Brenner and his colleagues challenged the established view of NAD+ biosynthesis.[1][21] They identified Nicotinamide Riboside (NR), a nucleoside form of vitamin B3 found naturally in milk, as a novel NAD+ precursor in eukaryotes.[15][21][22] They also characterized the Nicotinamide Riboside Kinase (NRK) enzymes that phosphorylate NR to form NMN, thereby feeding directly into the salvage pathway.[21] This established a Preiss-Handler-independent route to NAD+ and introduced NR as a potent and distinct NAD+ precursor.[21]

The Modern Era: NAD+ as a Signaling Molecule and Therapeutic Target

The late 20th and early 21st centuries saw a dramatic expansion in our understanding of NAD+'s role, moving beyond metabolism into the realm of cellular signaling and gene regulation. It became clear that enzymes like Poly (ADP-ribose) polymerases (PARPs) , crucial for DNA repair, and Sirtuins , a class of protein deacetylases linked to longevity, use NAD+ as a substrate, not a coenzyme.[5][7][23][24] This consumptive use of NAD+ directly links the cell's metabolic state to critical processes like DNA repair, chromatin remodeling, and cellular senescence.[23]

This realization, coupled with the observation that cellular NAD+ levels decline with age, sparked immense interest in using NAD+ precursors as therapeutic agents to counteract age-related diseases.[16][23][25]

Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN)

NR and NMN have emerged as the two most prominent NAD+ precursors under investigation.[1]

-

NMN: As the direct precursor to NAD+ in the salvage pathway, NMN has been a major focus of research.[20] Studies by scientists like Shin-ichiro Imai and David Sinclair demonstrated that administering NMN to animal models could raise NAD+ levels, enhance insulin sensitivity, improve mitochondrial function, and promote longevity.[2] The discovery in 2019 of a specific NMN transporter, Slc12a8, provided a mechanism for its direct entry into cells, further validating its role as a key signaling molecule.[26][27]

-

NR: Shown to be orally bioavailable and effective at raising NAD+ levels in humans, NR has also advanced rapidly.[22][28] The first human clinical trial in 2016 confirmed that oral NR is safe and effectively boosts NAD+ metabolism in a dose-dependent manner.[28]

Clinical Investigations

The promising preclinical data has led to numerous human clinical trials for both NMN and NR. These trials are investigating their effects on a wide range of conditions, including metabolic disorders, cardiovascular health, neurodegeneration, and general aspects of aging.[29][30][31][32][33]

| Compound | Select Clinical Trial Findings | Dosage Range (Typical) | References |

| Nicotinamide Riboside (NR) | Safe and well-tolerated; increases blood NAD+ levels by up to 142%. Shown to be brain penetrant. | 100 mg - 2000 mg/day | [28][34][35] |

| Nicotinamide Mononucleotide (NMN) | Increases muscle insulin sensitivity in prediabetic women; elevates blood NAD+ in older men; improves physical function. | 250 mg - 500 mg/day | [30][31][33] |

While results have been variable, they generally support the safety and NAD+-boosting efficacy of these derivatives in humans.[30][31][33] Ongoing and future trials, such as the NOPARK trial for Parkinson's disease, are expected to provide more definitive evidence of their therapeutic potential.[36]

Experimental Protocols & Methodologies

The ability to accurately measure NAD+ levels is fundamental to research in this field. The following protocol describes a standard, enzyme-cycling-based method for quantifying the NAD+/NADH ratio in biological samples.

Protocol: Quantification of NAD+ and NADH using an Enzymatic Cycling Assay

This protocol relies on the principle that alcohol dehydrogenase uses NAD+ or NADH as a cofactor to interconvert an alcohol and a ketone. The reaction product can be measured colorimetrically or fluorometrically.

I. Rationale: The causality behind this experimental choice is its high sensitivity and specificity. By cycling the reaction, the signal is amplified, allowing for the detection of low NAD(H) concentrations typical in biological samples. The differential destruction of NAD+ (by acid) and NADH (by base) allows for the specific measurement of each component of the redox pair from the same initial sample.

II. Materials:

-

Extraction Buffer A (Acidic): 0.5 M HClO4

-

Extraction Buffer B (Basic): 0.5 M KOH

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Alcohol Dehydrogenase (ADH)

-

Lactate Dehydrogenase (LDH)

-

Substrate Mix: Ethanol, Lactate

-

Detection Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phenazine Ethosulfate (PES)

-

NAD+ and NADH standards

-

96-well microplate

-

Spectrophotometer (570 nm)

III. Step-by-Step Methodology:

-

Sample Preparation & Extraction (Self-Validating System):

-

Harvest cells or tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

For NAD+ measurement , homogenize the sample in ice-cold Extraction Buffer A (Acidic). The low pH degrades NADH while preserving NAD+.

-

For NADH measurement , homogenize a parallel sample in ice-cold Extraction Buffer B (Basic). The high pH degrades NAD+ while preserving NADH.

-

Centrifuge samples at 12,000 x g for 10 min at 4°C.

-

Carefully transfer the supernatant to a new tube. Neutralize the acidic extract with Buffer B and the basic extract with Buffer A to ~pH 7-8. This neutralization is a critical control step to ensure the enzymes in the assay will function correctly.

-

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of NAD+ and NADH standards in Assay Buffer. This is essential for converting absorbance readings into absolute quantities.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add 50 µL of sample or standard.

-

Prepare a Master Mix containing Assay Buffer, ADH, LDH, Substrate Mix, MTT, and PES.

-

Add 100 µL of the Master Mix to each well to initiate the reaction. The cycling reaction begins, where ADH reduces NAD+ to NADH, and LDH oxidizes NADH back to NAD+, with each cycle reducing one molecule of MTT to formazan dye.

-

-

Data Acquisition and Analysis:

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 570 nm.

-

Calculate the concentration of NAD+ and NADH in the samples by comparing their absorbance values to the standard curve.

-

Determine the NAD+/NADH ratio.

-

Conclusion and Future Directions